molecular formula C12H18ClNO2S B1670659 Dimethenamid CAS No. 87674-68-8

Dimethenamid

Cat. No. B1670659
CAS RN: 87674-68-8
M. Wt: 275.8 g/mol
InChI Key: JLYFCTQDENRSOL-UHFFFAOYSA-N
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Description

Dimethenamid is a widely used herbicide belonging to the chloroacetamide class (group 15). Group 15 herbicides inhibit the synthesis of certain long-chain fatty acids, reducing the availability of lipids, proteins, and lignin for plant growth .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. A study reported a method for simultaneous analysis of this compound, saflufenacil, and their five metabolites in maize . Another study developed an analytical methodology based on ultrasound-assisted extraction (UAE) followed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) for the identification and quantification of 9 authorized herbicides in soil .


Molecular Structure Analysis

This compound has a complex molecular structure. Its chemical formula is C₁₂H₁₈ClNO₂S . It is a chiral molecule and is an isomeric mixture of the M and P stereoisomers. This compound-P is the more biologically active isomer .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. A study reported a single-run analytical method developed to determine this compound, saflufenacil, and their five metabolites in maize grain and plant .


Physical And Chemical Properties Analysis

This compound is a soil-applied herbicide. It is highly soluble in water and has a low volatility. It is not expected to be persistent in soil systems but may be persistent in water depending on local conditions .

Scientific Research Applications

Dissipation in Flooded Soil Microcosms

Research on the dissipation of the herbicide dimethenamid under anaerobic conditions in flooded soil microcosms revealed that anaerobic degradation of this compound occurs, with significant metabolite formation. This study is crucial for understanding the environmental fate of this compound in anaerobic soil conditions, particularly in aquatic agriculture systems (Crawford et al., 2002).

Detection in Natural Water

A method was developed for the analysis and detection of this compound and its degradates in natural water, providing insights into the environmental monitoring of this herbicide. This study aids in the evaluation of this compound's impact on water quality and its behavior in aquatic environments (Zimmerman et al., 2002).

Weed Management in Dry Beans

Field trials assessed the efficacy of this compound plus reduced doses of imazethapyr for weed management in dry beans, offering an environmentally acceptable and economically feasible strategy for broad-spectrum weed control. This research contributes to sustainable agricultural practices by optimizing herbicide use (Soltani et al., 2007).

Electrochemical Degradation Studies

The electrochemical degradation of this compound-P was investigated, highlighting a method for its removal from environmental matrices. This study presents a potential for developing effective and sustainable remediation technologies for pesticide-contaminated water bodies (Glavaški et al., 2014).

Persistence and Leaching in Soilless Mix

An investigation into this compound's persistence and leaching potential in a soilless mix addresses its behavior in non-traditional agricultural setups, such as container nursery production. Understanding the mobility and stability of this compound in these systems can inform safer and more efficient application methods (Robertson & Derr, 2017).

Sorption and Mobility in Volcanic Soil

The sorption and mobility of this compound in volcanic soil amended with liquid cow manure were studied, providing insights into how organic amendments affect herbicide behavior in soil. This research is significant for managing herbicide use in soils with high organic matter content to minimize environmental impacts (Candia et al., 2014).

Mechanism of Action

Target of Action

Dimethenamid is a herbicide that belongs to the chloroacetamide class, also known as group 15 . The primary targets of this compound are certain long-chain fatty acids in plants . These fatty acids play a crucial role in plant growth and development.

Mode of Action

This compound acts by inhibiting the synthesis of these long-chain fatty acids . This inhibition disrupts cell division and elongation processes in plants, thereby reducing plant growth .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis pathway of long-chain fatty acids . These fatty acids are essential components of plant cell membranes and are involved in various metabolic processes. By inhibiting their synthesis, this compound disrupts normal plant growth and development .

Result of Action

The result of this compound’s action is the reduction of plant growth. By inhibiting the synthesis of certain long-chain fatty acids, this compound disrupts normal cell division and elongation processes in plants . This leads to stunted growth and eventually the death of the plant.

Action Environment

The action of this compound is influenced by environmental factors such as soil composition and water availability. For instance, this compound primarily partitions into heterogeneous surface sites on clay minerals and organic matter (OM) and diffuses into soil micropores . Factors such as soil organic matter, sand, and Al oxides positively correlate with the herbicide distribution coefficient . On the other hand, clay, silt, Fe oxides, alkaline pH, and EC showed a negative correlation with the distribution coefficient . These factors can influence the absorption, distribution, and overall efficacy of this compound in the environment.

Safety and Hazards

Dimethenamid can be harmful if swallowed or inhaled. It may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYFCTQDENRSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032376
Record name Dimethenamid
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Molecular Weight

275.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

BP: 127 °C at 26.7 Pa
Record name Dimethenamid
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 1174 mg/L at 25 °C, In water, 1.2X10+3 m g/L at 25 °C, pH 7, In heptane 282, iso-octane 200 (both in g/kg, 25 °C). In ether, kerosene, ethanol (all >50%, 25 °C)
Record name Dimethenamid
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Density

1.187 at 25 °C
Record name Dimethenamid
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 36.7 mPa at 25 °C, 2.75X10-4 mm Hg /36.7 mPa/ at 25 °C
Record name Dimethenamid
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Color/Form

Yellowish-brown, viscous liquid, Clear brown liquid

CAS RN

87674-68-8
Record name Dimethenamid
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Record name Dimethenamid [ISO]
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Record name Dimethenamid
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Record name Acetamide, 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)
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Record name DIMETHENAMID
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Record name Dimethenamid
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Synthesis routes and methods

Procedure details

0.02 Mol thionylchloride in 5 ml toluene are added dropwise, within 40 minutes, to 0.02 mol N-(1-methoxyprop-2-yl-)-2,4-dimethyltetrahydrothien-3-ylidenimine, dissolved in 10 ml of toluene at 20° . The reaction mixture is stirred for 2 hours whereby the hydrochloride of N-(-1-methoxyprop-2-yl)-2,4-dimethyl-3-aminothiophene is obtained. Then are added 0.02 mol of chloroacetylchloride dissolved in 5 ml toluene. This mixture is heated during 1 hour at reflux, whereby HCl escapes. The title compound is obtained by column chromatography on silica gel with cyclohexane/ethyl acetate (8:2), b.p. 148°-150°/0.03 Torr.
Name
cyclohexane ethyl acetate
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0 (± 1) mol
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0.02 mol
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[Compound]
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N-(1-methoxyprop-2-yl-)-2,4-dimethyltetrahydrothien-3-ylidenimine
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0.02 mol
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5 mL
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0.02 mol
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10 mL
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5 mL
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mode of action of dimethenamid?

A1: this compound is a chloroacetamide herbicide that inhibits very long-chain fatty acid (VLCFA) elongase. []

Q2: How does the inhibition of VLCFA elongase affect plants?

A2: VLCFA elongase is crucial for the biosynthesis of very long-chain fatty acids, which are essential components of cell membranes. Inhibiting this enzyme disrupts cell division and ultimately leads to plant death. []

Q3: What is the molecular formula and weight of this compound?

A3: While not explicitly stated in the provided abstracts, this compound has the molecular formula C13H18ClNOS and a molecular weight of 271.8 g/mol. This information can be readily found in herbicide databases and chemical resources.

Q4: Is there any information available regarding the spectroscopic data of this compound?

A4: The provided abstracts do not delve into the spectroscopic characterization of this compound.

Q5: How does this compound's performance vary across different soil types?

A5: this compound exhibits varying degrees of efficacy and leaching potential depending on soil properties. It demonstrates lower mobility in pine bark compared to field soil. [] In contrast, pendimethalin, often used in conjunction with this compound, shows higher mobility in pine bark. []

Q6: Does the formulation of this compound affect its leaching potential?

A6: Yes, the formulation of this compound can influence its leaching behavior. The leaching profile of the granular pendimethalin plus this compound combination product resembles that of this compound in field soil and pendimethalin in pine bark. []

Q7: Are there any catalytic applications of this compound described in the research?

A7: The provided research focuses on the herbicidal properties of this compound. No catalytic applications are discussed.

Q8: Have any computational studies been conducted on this compound?

A8: The provided abstracts do not mention any computational chemistry studies conducted on this compound.

Q9: What structural features of this compound are essential for its herbicidal activity?

A9: While the provided research doesn't delve into specific SAR studies, it's understood that the chloroacetamide group is crucial for VLCFA elongase inhibition. Modifications to this core structure would likely impact its herbicidal activity.

Q10: How does the addition of liquid cow manure affect this compound persistence in soil?

A10: Research indicates that both the dose and stabilization time of liquid cow manure-amended soils influence the half-life of this compound. [] Larger doses of liquid cow manure are not recommended for field application, and applying this compound 20 days after soil amendment can enhance its efficacy. []

Q11: Are there specific safety regulations governing this compound use?

A11: While the research doesn't explicitly detail specific regulations, this compound, like all herbicides, is subject to stringent safety regulations and approvals for its use in various countries.

Q12: What is known about the absorption and metabolism of this compound in plants?

A12: Research shows that sugarbeet primarily absorbs s-metolachlor and this compound-P through their roots, although some absorption occurs through the hypocotyl. [] Additionally, slower metabolism of this compound-P in both roots and shoots likely contributes to sugarbeet's higher susceptibility to this compound-P compared with s-metolachlor. []

Q13: How does fluxofenim affect the metabolism of this compound in wheat?

A13: Fluxofenim, a herbicide safener, enhances the rate of this compound metabolism to water-soluble compounds in wheat shoots. [] This detoxification process primarily occurs through glutathione conjugation. []

Q14: What is the efficacy of this compound against various weed species?

A14: Research demonstrates that this compound, both alone and in combination with other herbicides, shows varying degrees of efficacy against a range of weed species, including:

  • Palmer amaranth: Effective control is observed when this compound-P is used in sequential pre-emergence and post-emergence programs in dry edible bean. [, ]
  • Common lambsquarters: Control is generally improved when this compound-P is used in tank mixtures with other herbicides in potato, [] dry edible bean, [] and corn. []
  • Hairy nightshade: Control is generally enhanced in potato when this compound-P is used in tank mixtures. []
  • Wild buckwheat: Improved control is observed when this compound-P is tank-mixed with pendimethalin in corn. []
  • Giant foxtail: Greater control is seen in corn when this compound-P is part of a tank mixture. [, ]

Q15: Are there any reported cases of weed resistance to this compound?

A15: While the abstracts don't explicitly mention this compound resistance, one study highlights the potential of this compound-P, in combination with pendimethalin, to prevent the selection of triazine-resistant biotypes in maize. [] This suggests that continuous use of any herbicide, including this compound, could contribute to the development of resistant weed populations.

Q16: What are the known toxicological effects of this compound?

A16: The provided research focuses on efficacy and crop tolerance and doesn't delve into the toxicological profile of this compound. Independent toxicological studies would be needed to address this aspect.

Q17: How tolerant are different crops to this compound?

A17: Tolerance to this compound varies greatly among different crops and even cultivars within a species.

  • Dry Edible Bean: While generally well-tolerated, sensitivity varies among classes. Kidney, cranberry, and small red cultivars showed no injury at high rates. Pinto bean tolerance is variable, while navy and black bean cultivars experienced injury. []
  • Soybean: Saflufenacil/dimethenamid-P mixtures can cause injury depending on the cultivar and environmental conditions, with OAC Hanover being particularly sensitive. []
  • Sugarbeet: Varieties show different sensitivities to s-metolachlor and this compound-P. Hilleshog 2771RZ and Beta 5833R are more tolerant, while Hilleshog 7172RZ is notably sensitive. []
  • Sweet Corn: Saflufenacil + this compound-P premixes showed no phytotoxic effects on sweet corn at rates effective for weed control. []
  • Sweet Potato: Eight sweet potato lines showed no crop injury or phytotoxicity from this compound at rates up to 3.36 kg ai/ha. []
  • Wheat: Wheat is generally sensitive to this compound and S-metolachlor, but the safener fluxofenim can protect certain varieties from injury. [, ]

Q18: What is the environmental fate of this compound?

A18: The provided abstracts primarily focus on the agricultural applications of this compound and don't offer detailed insights into its environmental fate and degradation pathways.

Q19: Are there any viable alternatives to this compound for weed control?

A19: The research explores various alternative herbicides and combinations for weed management:

  • Fluthiacet-methyl plus pyroxasulfone: Effective for Palmer amaranth control in corn. []
  • S-metolachlor plus mesotrione: Provides consistent control of annual grasses and some broadleaf weeds in corn. [, ]
  • Saflufenacil plus this compound-P: Effective against various weeds in corn, but the required dose for optimal yield varies. []
  • Mesotrione + rimsulfuron: Shows promise for annual ryegrass control in corn when tank-mixed with glyphosate. []

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